molecular formula C2H7NNaO3PS B1260547 Phosphocysteamine sodium CAS No. 3724-89-8

Phosphocysteamine sodium

Cat. No.: B1260547
CAS No.: 3724-89-8
M. Wt: 179.11 g/mol
InChI Key: VZEGNYNPDZDIRW-UHFFFAOYSA-M
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Description

Phosphocysteamine sodium (PCS) is a chemical compound with a unique combination of properties that make it an important tool in scientific research. It is a cyclic derivative of cysteamine, a naturally occurring amino acid, and is often used as a building block in the synthesis of other compounds. PCS is also used in many laboratory experiments as a reagent, a catalyst, and a surfactant.

Scientific Research Applications

Pharmacokinetics and Tolerance

Tennezé et al. (1999) compared the pharmacokinetics and tolerance of phosphocysteamine with other cysteamine formulations in a study involving healthy adult male volunteers. They found no statistical difference between relative bioavailabilities, maximum concentration (Cmax), and time to Cmax among the three forms of cysteamine tested, including phosphocysteamine (Tennezé et al., 1999).

Effectiveness in Elevating Plasma Cysteamine Concentration

Smolin et al. (1988) investigated the effectiveness of phosphocysteamine in elevating plasma cysteamine concentration and decreasing leukocyte free cystine in children with nephropathic cystinosis. Their study indicated that phosphocysteamine is equally effective as cysteamine in its cystine-depleting properties (Smolin et al., 1988).

Treatment of Cystinosis

A study by Hoff et al. (1995) on the treatment of cystinosis with phosphocysteamine in the United Kingdom and Eire demonstrated the drug’s beneficial effects, although it suggested that further improvements might be achieved through better monitoring of therapy (Hoff et al., 1995).

Comparison with Other Agents

A study by Weisbord et al. (2017) involved a comparison of intravenous sodium bicarbonate and acetylcysteine for preventing acute kidney injury, which is somewhat tangential but highlights the importance of comparing the efficacy of different sodium salts in various clinical settings (Weisbord et al., 2017).

Biochemical Analysis

Biochemical Properties

Phosphocysteamine sodium plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cysteine dioxygenase and sulfite oxidase, influencing their activity and stability. These interactions are primarily mediated through the thiol group of this compound, which can form disulfide bonds with cysteine residues on proteins, thereby modulating their function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing cellular defense mechanisms against oxidative stress. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to interact with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of cysteine proteases by forming a covalent bond with the active site cysteine residue. This interaction prevents the enzyme from catalyzing its substrate, thereby modulating cellular processes such as protein degradation and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and enhance cellular antioxidant capacity. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It interacts with enzymes such as cysteine dioxygenase and sulfite oxidase, influencing the conversion of cysteine to taurine and sulfate. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is primarily transported via the sodium-dependent cysteine transporter, which facilitates its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization is critical for its role in modulating cellular processes and maintaining cellular homeostasis .

Properties

IUPAC Name

sodium;2-aminoethylsulfanyl(hydroxy)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGNYNPDZDIRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSP(=O)(O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NNaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190721
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3724-89-8
Record name Phosphocysteamine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphocysteamine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen -S-(2-aminoethyl)thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHOSPHOCYSTEAMINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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